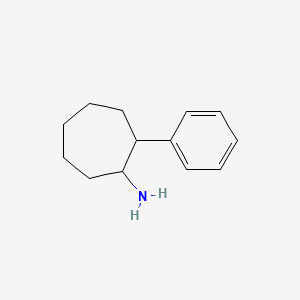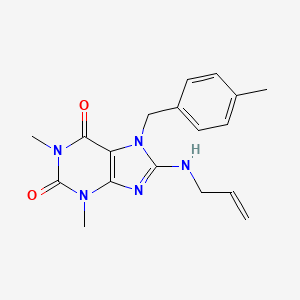
(3-(Oxazol-5-yl)phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(Oxazol-5-yl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1909313-65-0 . It has a molecular weight of 210.66 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-(Oxazol-5-yl)phenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 210.66 .Applications De Recherche Scientifique
Corrosion Inhibition for Mild Steel
3-(1,3-oxazol-5-yl)aniline (3-OYA): , a derivative of this compound, has demonstrated remarkable efficacy as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions . The study employed traditional weight-loss tests and electrochemical techniques to evaluate corrosion inhibition performance. At a concentration of 0.05 mM, 3-OYA exhibited outstanding protection efficacy of 93.5%. It forms a protective adsorption layer on the mild steel surface, effectively inhibiting corrosion rates and enhancing inhibitory efficacy. Langmuir adsorption isotherm analysis confirmed its high adsorption–inhibition activity .
Antibacterial and Antimonooxidase Activity
While research on the specific compound is limited, related derivatives have been investigated for their biological activities. For instance, honokiol derivatives containing oxazole moieties have shown cytostatic activity against various human cell lines, including glioma, ovarian, prostate, and melanoma cells . Although this study doesn’t directly focus on our compound, it highlights the potential of oxazole-based molecules in biological contexts.
Antimicrobial Potential
A study by Dawood et al. synthesized new aryl oxazoles and assessed their antimicrobial potential. Although not directly related to our compound, this research underscores the broader applications of oxazole derivatives in combating microbial infections .
SARS-CoV-2 Antibody Interaction
In a different context, the compound was evaluated for its interaction with a SARS-CoV-2 antibody, suggesting potential antiviral properties . While this investigation isn’t exhaustive, it hints at the compound’s versatility.
Phthalonitrile-Oxazol-5-one Hybrids
Phthalonitrile-oxazol-5-one hybrids have been synthesized, characterized, and investigated for their spectroscopic properties. Although not directly related to our compound, this research demonstrates the versatility of oxazol-5-one heterocycles .
Safety and Hazards
Propriétés
IUPAC Name |
[3-(1,3-oxazol-5-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEYRFHLPYYKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CO2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Oxazol-5-yl)phenyl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)
![8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2585500.png)

![[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2585503.png)



![Ethyl 4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2585510.png)

![Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2585513.png)
